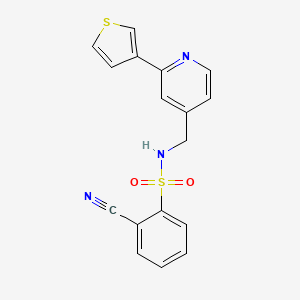
2-氰基-N-((2-(噻吩-3-基)吡啶-4-基)甲基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential as inhibitors for various enzymes. In the context of 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide, although not directly synthesized in the provided papers, similar compounds have been synthesized and studied. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and evaluated for their inhibitory activity against kynurenine 3-hydroxylase . The synthesis involved the creation of a structure-activity relationship (SAR) and biochemical characterization, leading to the identification of compounds with high affinity for the target enzyme. This suggests that the synthesis of 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide would likely follow a similar pathway, focusing on the optimization of the compound for target enzyme inhibition .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives plays a crucial role in their binding affinity and selectivity. In the case of 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide, the presence of a thiophene and pyridine ring could potentially influence its binding characteristics. The research on chlorinated pyrrolidinone-bearing benzenesulfonamides showed that the presence of chloro groups and the flexibility of tail groups significantly affected the binding affinity to carbonic anhydrases . This implies that the molecular structure of 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide, particularly the cyano group and the thiophene-pyridine system, would be critical in determining its affinity and selectivity towards its target enzyme .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is influenced by their functional groups and overall molecular architecture. Although the specific chemical reactions of 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide are not detailed in the provided papers, the studies on similar compounds provide insights into possible reactions. For example, the benzenesulfonamides studied for kynurenine 3-hydroxylase inhibition were able to block the enzyme's activity in vivo, indicating that these compounds can engage in biochemical interactions with the enzyme . Similarly, the chlorinated pyrrolidinone-bearing benzenesulfonamides showed inhibitory activity against human carbonic anhydrases, suggesting that the sulfonamide group is reactive in the context of enzyme inhibition . Therefore, it can be inferred that 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide would also participate in chemical reactions relevant to enzyme inhibition.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are key to their pharmacological profile. While the papers do not provide specific data on the physical and chemical properties of 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide, they do offer information on related compounds. The high-affinity inhibitors of kynurenine 3-hydroxylase, for example, were able to cross the blood-brain barrier and affect kynurenic acid concentration in the brain, indicating good bioavailability and brain penetration . The chlorinated benzenesulfonamides exhibited low nanomolar affinity against certain carbonic anhydrases, which is indicative of their strong binding properties and potential specificity . These findings suggest that the physical and chemical properties of 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide would need to be optimized for effective enzyme inhibition, stability, and bioavailability.
科学研究应用
细胞色素P450同工酶的化学抑制剂
化合物2-氰基-N-((2-(噻吩-3-基)吡啶-4-基)甲基)苯磺酰胺可能涉及与人类肝微粒体中细胞色素P450(CYP)同工酶的化学抑制剂相关的研究。对具有特定选择性的各种CYP同工酶抑制剂在评估制药开发过程中的药物相互作用方面起着至关重要的作用。研究已经强调了使用强效和选择性的化学抑制剂来确定不同CYP同工酶对药物代谢的贡献的重要性,这最终可以帮助预测潜在的药物相互作用(Khojasteh et al., 2011)。
噻吩衍生物和致癌性
关于噻吩衍生物的研究,例如与2-氰基-N-((2-(噻吩-3-基)吡啶-4-基)甲基)苯磺酰胺结构相关的化合物,已经探讨了它们的潜在致癌效应。已经进行了合成和评价已知致癌物的噻吩类似物的研究,以评估它们的致癌潜力。这些调查旨在了解噻吩化合物的生物活性及其潜在的健康风险(Ashby et al., 1978)。
杂环化合物的化学和性质
所讨论的化合物也可能是关于含有噻吩单元的杂环化合物的化学和性质变异研究的一部分。这些研究深入探讨了这类化合物的合成、性质和潜在应用,包括它们的生物和电化学活性。这项研究确定了当前知识中的差距,并提出了未来研究的领域,突出了该化合物在开发新材料或药物方面的相关性(Boča等,2011)。
在抗菌研究中的作用
对含有噻吩单元的化合物的抗菌性质进行调查对于发现可以对抗多药耐药病原体的新物质至关重要。例如,对蓝藻化合物的回顾讨论了各种化学类别,包括噻吩,对其抗菌活性。这样的研究对于扩展可用于治疗由耐药细菌、真菌和分枝杆菌引起的感染的抗菌剂库存至关重要(Swain et al., 2017)。
作用机制
Target of Action
Compounds with similar structures have been reported to have diverse biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Cyanoacetamide-n-derivatives, a class of compounds to which this compound belongs, are known to react with common bidentate reagents to form a variety of heterocyclic compounds . This suggests that the compound may interact with its targets through the formation of heterocyclic structures.
Biochemical Pathways
Similar compounds have been reported to be involved in the synthesis of various organic heterocycles , indicating that this compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been reported to have diverse biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.
Action Environment
Similar compounds have been reported to be synthesized under various reaction conditions , suggesting that environmental factors may play a role in the compound’s action.
属性
IUPAC Name |
2-cyano-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c18-10-14-3-1-2-4-17(14)24(21,22)20-11-13-5-7-19-16(9-13)15-6-8-23-12-15/h1-9,12,20H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFVHGLOLRCUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

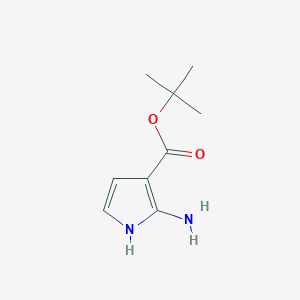
![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)
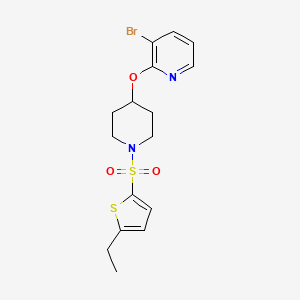
![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)

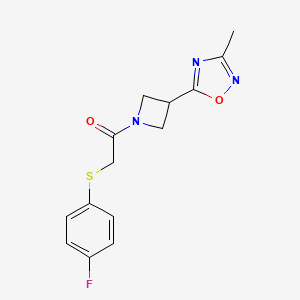
![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517160.png)
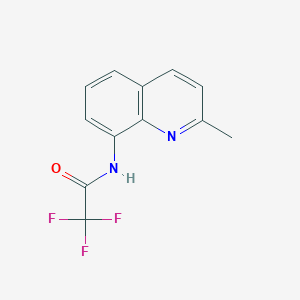
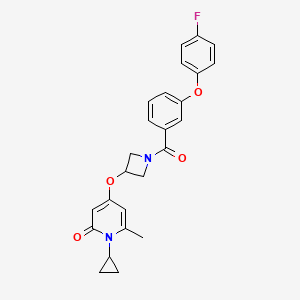
![Tert-butyl N-[(2-amino-2-bicyclo[2.2.2]octanyl)methyl]carbamate;hydrochloride](/img/structure/B2517163.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2517164.png)
![N-(4-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517168.png)
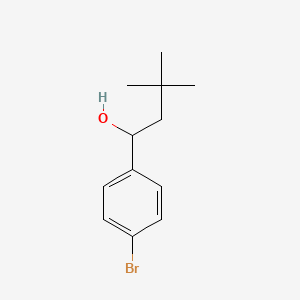
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)propan-1-one](/img/structure/B2517173.png)